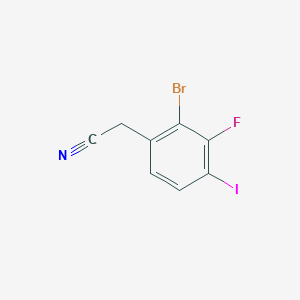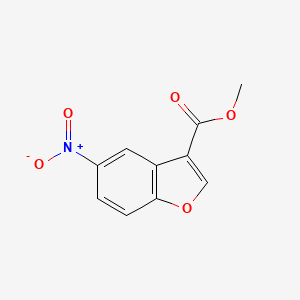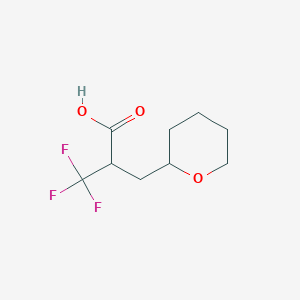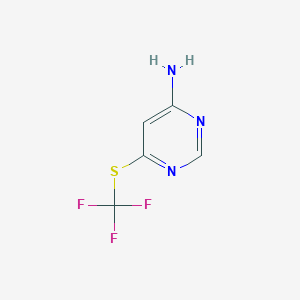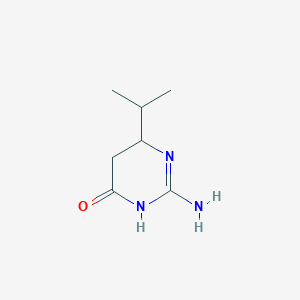
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate is a chiral compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethylamine and methyl acrylate.
Cyclization: The reaction involves the cyclization of these starting materials to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2S,3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Chromatographic Techniques: Employing chromatography for the purification and separation of the desired enantiomer.
化学反应分析
Types of Reactions
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Introduction of new functional groups such as amines or alcohols.
科学研究应用
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S,3R)-3-Methylpyrrolidine-2-carboxylate: A similar compound with a methyl group instead of an ethyl group.
(2S,3R)-3-Ethylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both methyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI 键 |
AVIDDEJFXYOMDO-RQJHMYQMSA-N |
手性 SMILES |
CC[C@@H]1CCN[C@@H]1C(=O)OC |
规范 SMILES |
CCC1CCNC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


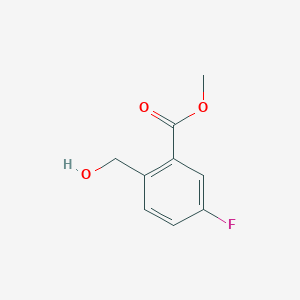

![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)

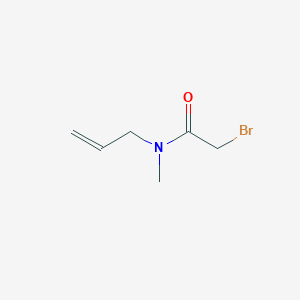

![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)

